
1-Cyclopropyl-1H-indole-3-carbonitrile
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Overview
Description
1-Cyclopropyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1H-indole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . This method is known for its efficiency and high yield.
Industrial Production Methods: Industrial production of this compound often employs large-scale Fischer indole synthesis due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of methanesulfonic acid as a catalyst under reflux conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole oxides, while reduction can produce various reduced indole derivatives .
Scientific Research Applications
1.1. Xanthine Oxidase Inhibition
One of the notable applications of 1-cyclopropyl-1H-indole-3-carbonitrile is its role as a xanthine oxidase inhibitor. Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibition can lead to reduced serum uric acid levels, making it a target for treating hyperuricemia and gout.
- Case Study : A study demonstrated that derivatives of this compound exhibited significant xanthine oxidase inhibition in vitro, leading to decreased uric acid levels in an acute hyperuricemia rat model . This suggests that the compound has potential as a therapeutic agent for gout management.
Compound | Activity | Model Used | Result |
---|---|---|---|
This compound | Xanthine oxidase inhibition | Acute hyperuricemia rat model | Significant reduction in serum uric acid levels |
1.2. DYRK1A Inhibition
Another area of interest is the inhibition of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is implicated in various neurological disorders, including Down syndrome and Alzheimer’s disease.
- Case Study : Research identified a series of indole-3-carbonitriles, including derivatives related to this compound, which were evaluated for their ability to inhibit DYRK1A. Molecular docking studies indicated promising interactions, leading to the development of novel inhibitors with submicromolar activity in cellular assays .
Compound | Target | Inhibition Activity | Assay Type |
---|---|---|---|
This compound derivative | DYRK1A | Submicromolar | Cellular assays |
2.1. Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex indole derivatives.
- Case Study : A catalytic one-pot synthesis involving cyclopropyl radicals demonstrated that this compound could be used effectively to create cyclobutane derivatives, showcasing its utility in generating diverse chemical structures .
Reaction Type | Yield | Product |
---|---|---|
Cyclopropyl radical cyclization | ~80% | Cyclobutane derivatives |
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .
Comparison with Similar Compounds
- 1H-Indole-3-carbaldehyde
- 1H-Indole-3-acetic acid
- 1H-Indole-3-carboxylic acid
Comparison: 1-Cyclopropyl-1H-indole-3-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits different reactivity and biological activity, making it a valuable compound for specific applications .
Biological Activity
1-Cyclopropyl-1H-indole-3-carbonitrile is a compound belonging to the indole family, characterized by its bicyclic structure and unique substituents. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the realm of cancer treatment and neurodegenerative diseases. Its molecular formula is C₁₂H₁₀N₂, and it has a molecular weight of 182.22 g/mol. The structural features of this compound suggest diverse biological activities that are currently under investigation.
Chemical Structure and Synthesis
The chemical structure of this compound includes a cyclopropyl group at the 1-position and a carbonitrile group at the 3-position of the indole ring. The synthesis typically involves cyclization reactions from suitable precursors, optimizing yield and purity. Common methods include radical cyclization techniques which have shown promising results in producing high yields of this compound .
Anticancer Activity
Preliminary investigations into the anticancer properties of indole derivatives suggest that they may act as inhibitors of specific kinases involved in cancer progression. For instance, research has focused on the inhibition of DYRK1A, a kinase implicated in various cancers. Molecular docking studies have indicated that modifications to the indole structure can enhance binding affinity and inhibitory activity against DYRK1A .
Study on DYRK1A Inhibition
A series of indole-3-carbonitriles were evaluated for their potential as DYRK1A inhibitors through fragment-based drug design. The findings revealed that smaller, less lipophilic modifications could yield potent inhibitors with submicromolar activity in cellular assays . This suggests that this compound may also be a candidate for further exploration in this context.
Antimicrobial Activity Assessment
In a comparative study assessing various indole derivatives, compounds with structural similarities to this compound demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The MIC values varied significantly depending on the specific derivative tested, indicating that structural modifications can greatly influence biological activity .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with other indole derivatives is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1H-Indole-3-carbaldehyde | Indole core with an aldehyde group | Used in synthesizing other indole derivatives |
7-Chloro-1H-indole-3-carbonitrile | Chlorine substitution on the indole ring | Investigated as a DYRK1A inhibitor |
1H-Indole-3-acetic acid | Indole core with an acetic acid group | Known for plant growth regulation |
This table highlights how this compound's unique cyclopropyl group differentiates it from other compounds, potentially influencing its reactivity and biological properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Cyclopropyl-1H-indole-3-carbonitrile with high purity and yield?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation and indole functionalization. A common approach includes:
Indole Core Preparation : Use Fischer indole synthesis with phenylhydrazine and a ketone under acidic conditions (e.g., HCl or H₂SO₄) .
Cyclopropanation : Introduce the cyclopropyl group via [2+1] cycloaddition using a carbene precursor (e.g., CH₂I₂/Zn-Cu) or transition metal catalysis (e.g., Pd-mediated cross-coupling) .
Cyanide Introduction : Nitrile groups can be added via nucleophilic substitution (e.g., KCN/NaCN) or Sandmeyer-type reactions .
Critical parameters include reaction temperature (20–120°C), solvent choice (DMF, DMSO, or acetonitrile), and base selection (triethylamine, NaH) to minimize side reactions .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl proton environments (δ 0.5–1.5 ppm) and nitrile carbon signals (δ 110–120 ppm) .
- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles (e.g., cyclopropyl ring strain at ~60° for C-C-C angles) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated m/z for C₁₂H₁₀N₂: 182.0844) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the cyclopropyl moiety influence the electronic and steric properties of this compound in catalytic reactions?
- Methodological Answer : The cyclopropyl group introduces:
- Steric Hindrance : Distorts planar indole geometry, affecting substrate binding in catalytic pockets .
- Electron-Donating Effects : Hyperconjugation from cyclopropane’s bent bonds stabilizes intermediates in Pd-catalyzed cross-couplings .
Computational studies (DFT calculations) can model charge distribution and orbital interactions .
Q. What strategies resolve contradictory data on the biological activity of this compound derivatives?
- Methodological Answer : Address discrepancies via:
- Dose-Response Curves : Test across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity .
- Structural-Activity Relationship (SAR) : Compare analogs (e.g., methyl vs. halogen substitutions) to isolate critical functional groups .
Q. How can computational modeling predict the binding affinity of this compound with protein targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS):
Protein Preparation : Retrieve target structures from PDB (e.g., kinase domains: PDB ID 4LC) .
Ligand Parameterization : Assign charges (GAFF/AMBER) and optimize geometry .
Free Energy Calculations : Use MM-PBSA/GBSA to estimate ΔG binding .
Validate with in vitro assays (e.g., SPR or ITC) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiopurity?
- Methodological Answer : Key challenges include:
- Racemization : Minimize via low-temperature reactions (<0°C) and chiral auxiliaries (e.g., Evans oxazolidinones) .
- Purification : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) .
- Catalyst Recycling : Immobilize transition metal catalysts (e.g., Pd on SiO₂) for reuse .
Properties
Molecular Formula |
C12H10N2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-cyclopropylindole-3-carbonitrile |
InChI |
InChI=1S/C12H10N2/c13-7-9-8-14(10-5-6-10)12-4-2-1-3-11(9)12/h1-4,8,10H,5-6H2 |
InChI Key |
IFDWJJYZNQNEMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
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